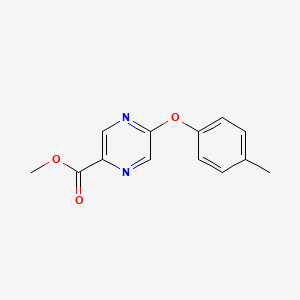
Methyl 5-(4-methylphenoxyl)pyrazine-2-carboxylate
Cat. No. B8304042
M. Wt: 244.25 g/mol
InChI Key: YJLUEAWFHUJTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422240B2
Procedure details


Instead of 4-hydroxybenzotrifluoride and 6-bromo-3-pyridinecarboxyaldehyde, p-cresol (833 mg) and methyl 5-chloro-2-pyrazinecarboxylate (1.33 g) were respectively used and treated by the same technique as in Reference Example 13-1 to give methyl 5-(4-methylphenoxyl)pyrazine-2-carboxylate as a colorless solid (1.36 g).



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](F)(F)F)=[CH:4][CH:3]=1.C1C(O)=CC=C(C)C=1.Cl[C:21]1[N:22]=[CH:23][C:24]([C:27]([O:29][CH3:30])=[O:28])=[N:25][CH:26]=1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([O:1][C:21]2[N:22]=[CH:23][C:24]([C:27]([O:29][CH3:30])=[O:28])=[N:25][CH:26]=2)=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
833 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.33 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated by the same technique as in Reference Example 13-1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(OC=2N=CC(=NC2)C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.36 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
